molecular formula C6H12O2 B1352052 3-Methoxy-2,2-dimethylpropionaldehyde CAS No. 26254-86-4

3-Methoxy-2,2-dimethylpropionaldehyde

Cat. No. B1352052
M. Wt: 116.16 g/mol
InChI Key: MSUXOWPAVUXNMZ-UHFFFAOYSA-N
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Patent
US07820673B2

Procedure details

Ammonium chloride (2.9 g) and potassium cyanide (3.3 g) were dissolved in water (20 ml), a solution of 3-methoxy-2,2-dimethylpropanal (F. Effenberger et al., Tetrahedron: Asymmetry, 6, 271-282 (1995); 5.7 g) in aqueous ammonia (5 ml) was added dropwise at 0° C., and mixed at room temperature for 3 days. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with diluted hydrochloric acid. The aqueous solution was washed with diethyl ether, alkalified with a 1 N aqueous sodium hydroxide solution and extracted with dichloromethane. The extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain the title compound as a pale yellow oil (0.57 g, 8%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
8%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[C-:3]#[N:4].[K+].[CH3:6][O:7][CH2:8][C:9]([CH3:13])([CH3:12])[CH:10]=O>O.N>[NH2:2][CH:10]([C:9]([CH3:13])([CH3:12])[CH2:8][O:7][CH3:6])[C:3]#[N:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
COCC(C=O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed at room temperature for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with diluted hydrochloric acid
WASH
Type
WASH
Details
The aqueous solution was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)C(COC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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